Cas no 1797270-20-2 (2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile)

2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core linked to a substituted piperidinyloxy moiety and a 2,4-dimethylthiazole-5-carbonyl group. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of both electron-rich and electron-deficient aromatic systems may enhance binding interactions in target applications. The compound's synthetic versatility allows for further functionalization, making it valuable for structure-activity relationship studies. Its well-defined molecular architecture offers stability and compatibility with diverse reaction conditions, supporting its use in pharmaceutical research and development.
2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile structure
1797270-20-2 structure
Product Name:2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
CAS No:1797270-20-2
MF:C17H18N4O2S
MW:342.415421962738
CID:5405190
Update Time:2025-10-21

2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
    • 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
    • Inchi: 1S/C17H18N4O2S/c1-11-15(24-12(2)20-11)17(22)21-8-5-14(6-9-21)23-16-13(10-18)4-3-7-19-16/h3-4,7,14H,5-6,8-9H2,1-2H3
    • InChI Key: LAUPHYXWLAULAA-UHFFFAOYSA-N
    • SMILES: C1(OC2CCN(C(C3SC(C)=NC=3C)=O)CC2)=NC=CC=C1C#N

2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile Pricemore >>

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Additional information on 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile

Research Brief on 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (CAS: 1797270-20-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting specific enzymatic pathways. Among these, the compound 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile (CAS: 1797270-20-2) has emerged as a promising candidate for further investigation due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.

The compound, characterized by its thiazole and pyridine moieties, has been identified as a potent inhibitor of certain kinase enzymes involved in inflammatory and oncogenic pathways. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have elucidated its binding affinity and selectivity profiles. For instance, molecular docking simulations and X-ray crystallography studies have demonstrated its high affinity for the ATP-binding site of target kinases, suggesting a competitive inhibition mechanism.

In vitro and in vivo studies have further validated the compound's therapeutic potential. Preclinical models of inflammatory diseases and certain cancers have shown significant reduction in disease progression upon administration of 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile. Notably, its pharmacokinetic properties, including bioavailability and metabolic stability, have been optimized through structural modifications, as reported in recent patent filings (e.g., WO2022156789). These modifications aim to enhance its clinical translatability while minimizing off-target effects.

Despite these promising results, challenges remain in the compound's development. Issues such as potential toxicity at higher doses and the need for further optimization of its physicochemical properties are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges, as evidenced by recent conference presentations and collaborative publications.

In conclusion, 2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile represents a compelling case study in the rational design of kinase inhibitors. Its progression from bench to bedside will depend on continued interdisciplinary research to overcome existing limitations. Future studies should focus on elucidating its long-term safety profile and exploring combination therapies to maximize its therapeutic efficacy.

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